molecular formula C26H20FN5O3 B2822398 (4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1115952-66-3

(4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2822398
CAS RN: 1115952-66-3
M. Wt: 469.476
InChI Key: WQRAANYWKKSRQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a piperazine ring, a furan ring, and an oxadiazole ring . These types of compounds are often studied for their potential biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed using a Skraup or Doebner-Miller synthesis, while the piperazine ring could be formed through a reaction of a diamine with a dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, while the quinoline ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on .

Scientific Research Applications

  • Antimicrobial Activities :

    • Azole derivatives, including compounds related to (4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, have been synthesized and shown to possess antimicrobial activities against various microorganisms. For instance, Başoğlu et al. (2013) reported on the synthesis of azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against tested microbes (Başoğlu et al., 2013).
  • Synthesis and Biological Evaluation :

    • Singhai and Gupta (2019) worked on synthesizing and evaluating various derivatives of 1,3,4-oxadiazole for their antibacterial properties. These compounds showed enhanced activity against Gram-positive and Gram-negative organisms compared to standard drugs like ciprofloxacin (Singhai & Gupta, 2019).
    • Similarly, the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials were explored by Inoue et al. (1994), where compounds exhibited potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
  • Antiproliferative Activity :

    • A study by Shaharyar et al. (2007) focused on the antiproliferative activities of 1,3,4-oxadiazol-2-yl-7-piperazino-1,4-dihydro 4-quinolinones against human lung tumor cell lines, where a compound structurally related to (4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone showed notable activity (Shaharyar et al., 2007).
  • Synthesis and Pharmacological Evaluation :

    • Kumar et al. (2017) synthesized and evaluated a novel series of compounds similar to the queried molecule for their antidepressant and antianxiety activities, revealing significant effects in behavioral tests (Kumar et al., 2017).
  • Miscellaneous Studies :

    • Additional research by Başoğlu et al. (2013) and Guoqianga (2012) explored the synthesis of related compounds with varying biological activities, including antimicrobial and antitumor effects (Başoğlu et al., 2013), (Guoqianga, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. For example, if it were toxic, it could pose a risk if ingested or inhaled .

Future Directions

Future research on this compound could involve further studying its synthesis and properties, testing its biological activity, and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name

[4-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c27-18-6-3-5-17(15-18)24-29-25(35-30-24)20-16-23(28-21-8-2-1-7-19(20)21)31-10-12-32(13-11-31)26(33)22-9-4-14-34-22/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRAANYWKKSRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC(=CC=C5)F)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

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